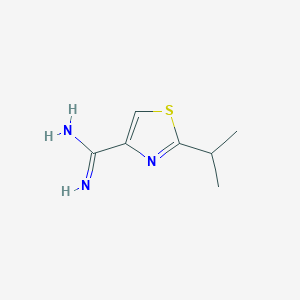
2-Isopropylthiazole-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylthiazole-4-carboximidamide is a heterocyclic compound that features a thiazole ring substituted with an isopropyl group at the 2-position and a carboximidamide group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylthiazole-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropylthiazole with cyanamide in the presence of a base, followed by subsequent cyclization and purification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropylthiazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .
Applications De Recherche Scientifique
2-Isopropylthiazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as antimicrobial and antitumor agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 2-Isopropylthiazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
- 4-Isopropylthiazole-2-carboxamide
- 4-Isopropylthiazole-2-carbohydrazide
- 4-Isopropylthiazole-2-yl-4-phenyl-1,2,4-triazole
Comparison: Compared to these similar compounds, 2-Isopropylthiazole-4-carboximidamide exhibits unique properties due to the presence of the carboximidamide group, which can enhance its biological activity and specificity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research applications .
Propriétés
Formule moléculaire |
C7H11N3S |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C7H11N3S/c1-4(2)7-10-5(3-11-7)6(8)9/h3-4H,1-2H3,(H3,8,9) |
Clé InChI |
LVQOIXYPIWDVQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CS1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


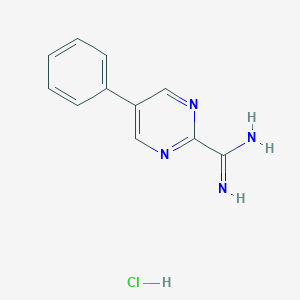

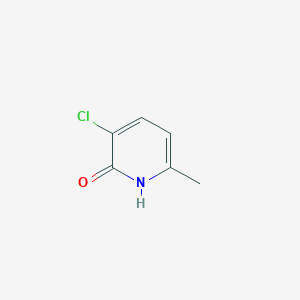
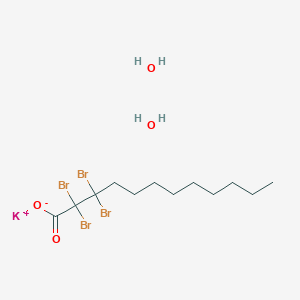
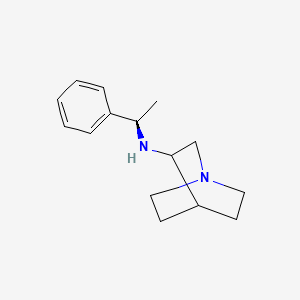
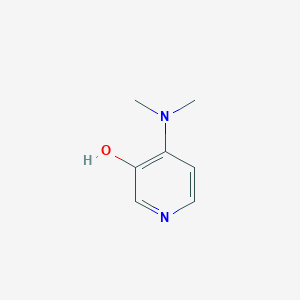
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)

![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)
![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)
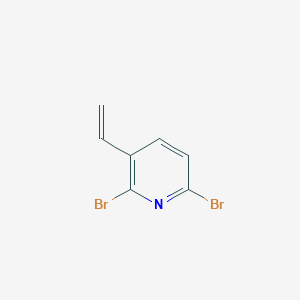
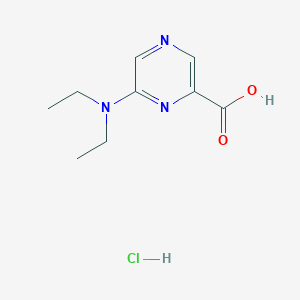
![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)

